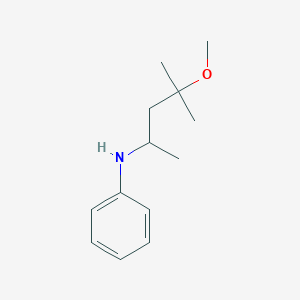
N-(4-methoxy-4-methylpentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-4-methylpentan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methoxy-4-methylpentan-2-yl)aniline can be synthesized through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar hydroamination techniques. The process is optimized for yield and purity, ensuring that the compound meets the required standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-4-methylpentan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
N-(4-methoxy-4-methylpentan-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Utilized in the development of drug candidates, particularly those containing hindered amine motifs.
Industry: Applied in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to the desired biochemical or pharmacological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-(4-methoxy-4-methylpentan-2-yl)aniline include:
- 4-methoxy-N-(2-methylpentan-2-yl)aniline
- 2-methoxy-N-(4-methylpentan-2-yl)aniline .
Uniqueness
This compound is unique due to its specific chemical structure, which provides steric hindrance and makes it a valuable building block for the synthesis of drug candidates and other complex organic molecules. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(4-methoxy-4-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-11(10-13(2,3)15-4)14-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |
InChI Key |
IBCBSCKQBITYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















